molecular formula C9H8BrNO3 B1603320 Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]- CAS No. 99821-59-7

Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]-

Cat. No.: B1603320
CAS No.: 99821-59-7
M. Wt: 258.07 g/mol
InChI Key: NBZVFFAEWDJGHN-UHFFFAOYSA-N
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Description

Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]- is an organic compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 g/mol . This compound is characterized by the presence of a bromomethyl group and a nitro group attached to a phenyl ring, which is further connected to an ethanone moiety. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Properties

IUPAC Name

1-[5-(bromomethyl)-2-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-6(12)8-4-7(5-10)2-3-9(8)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZVFFAEWDJGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603835
Record name 1-[5-(Bromomethyl)-2-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99821-59-7
Record name 1-[5-(Bromomethyl)-2-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 1-(2-nitrophenyl)ethanone

The most common and direct preparation method involves brominating 1-(2-nitrophenyl)ethanone at the methyl position adjacent to the carbonyl group:

  • Reagents and Conditions:

    • Brominating agent: N-bromosuccinimide (NBS)
    • Radical initiator: Benzoyl peroxide or similar radical initiators
    • Solvent: Inert solvents such as carbon tetrachloride (CCl4)
    • Reaction conditions: Reflux under inert atmosphere to promote radical bromination at the benzylic position
  • Mechanism:
    The reaction proceeds via a radical chain mechanism where the benzylic hydrogen is abstracted, allowing bromine to substitute at the methyl group, yielding the bromomethyl derivative with the nitro substituent already present on the aromatic ring.

  • Yield and Purification:
    The product is typically isolated by standard extraction and purification techniques such as column chromatography to achieve high purity suitable for further use or analysis.

Industrial Production Methods

  • Scale-Up:
    Industrial synthesis follows similar bromination routes but employs continuous flow reactors to enhance reaction control, safety, and scalability. Automation and process optimization focus on maximizing yield and purity while minimizing by-products.

  • Process Optimization:
    Parameters such as temperature, solvent choice, brominating agent concentration, and reaction time are finely tuned. Continuous removal of by-products and real-time monitoring improve efficiency in large-scale production.

Preparation of α-Bromoketone Analogues via Tetrabutylammonium Tribromide (TBABr)

A related preparation method, demonstrated in the synthesis of α-bromoketones structurally similar to Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]-, uses tetrabutylammonium tribromide as a brominating agent:

  • Procedure:

    • Starting material: 1-(5-nitrothiophen-2-yl)ethanone (analogous to nitrophenyl ethanone)
    • Solvents: Dichloromethane and methanol mixture
    • Brominating agent: Tetrabutylammonium tribromide (TBABr)
    • Conditions: Stirring at room temperature for several hours
  • Workup:
    After reaction completion, solvents are evaporated, and the residue is treated with sodium thiosulfate solution to quench excess bromine. The product is extracted with ether, dried over magnesium sulfate, and purified by silica gel chromatography followed by recrystallization.

  • Yield:
    This method yields the α-bromoketone in approximately 68% yield with good purity, demonstrating a mild and efficient alternative to radical bromination.

Summary Table of Preparation Methods

Method Starting Material Brominating Agent Solvent(s) Conditions Yield (%) Notes
Radical Bromination 1-(2-nitrophenyl)ethanone N-bromosuccinimide (NBS) Carbon tetrachloride (CCl4) Reflux, radical initiator Variable Classic benzylic bromination
TBABr Bromination 1-(5-nitrothiophen-2-yl)ethanone Tetrabutylammonium tribromide Dichloromethane + Methanol Room temperature, 3 hours ~68 Mild, efficient, good for α-bromoketones
Industrial Continuous Flow 1-(2-nitrophenyl)ethanone NBS or equivalent Optimized solvents Controlled flow, automated Optimized Scalable, high purity production

Research Findings and Analysis

  • The radical bromination method using NBS is well-established for selective benzylic bromination adjacent to carbonyl groups, producing Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]- with high regioselectivity.

  • The use of tetrabutylammonium tribromide offers a milder alternative to radical initiators, avoiding harsh conditions and providing good yields, as demonstrated in structurally related α-bromoketones.

  • Mechanistic studies confirm that these brominations proceed via radical pathways, with reaction conditions (light, initiators) critical to efficiency and selectivity.

  • The bromomethyl group in the product is highly reactive, enabling further functionalization via nucleophilic substitution or elimination reactions, which is valuable in synthetic organic chemistry and pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon, or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

Scientific Research Applications

Organic Synthesis

Ethanone derivatives are widely used as intermediates in organic synthesis. The compound can participate in various reactions such as:

  • Electrophilic Substitution Reactions : The bromine atom in the compound can be replaced or substituted in electrophilic aromatic substitution reactions, which is essential for synthesizing more complex organic molecules.
  • SRN1 Mechanism : Research has demonstrated that Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl] can undergo reactions via the SRN1 mechanism when combined with nitropropyl anions, leading to the formation of α,β-unsaturated ketones .

Medicinal Chemistry

In medicinal chemistry, compounds like Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl] are investigated for their biological activities:

  • Antimicrobial Activity : Studies have indicated that derivatives of nitrophenyl ethanones exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-cancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation, warranting further investigation into their potential as therapeutic agents.

Material Science

Due to its unique chemical structure, Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl] can be utilized in material science for:

  • Polymer Synthesis : The compound can act as a building block for synthesizing polymers with specific properties.
  • Dyes and Pigments : Its vibrant color properties make it suitable for use in dyes and pigments for various applications.

Case Study 1: Synthesis and Characterization

A study conducted on the synthesis of α-bromoketones from Ethanone derivatives revealed that using methanol as a solvent significantly improved reaction yields. The study highlighted the effectiveness of varying conditions such as solvent choice and equivalents of reactants to optimize product formation .

Research assessing the antimicrobial properties of nitrophenyl ethanones indicated that certain derivatives exhibited significant activity against Gram-positive bacteria. This study emphasizes the potential of these compounds in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]- involves its interaction with biological molecules through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Bromomethyl)phenyl)ethanone
  • 1-(3-Bromomethyl-4-nitrophenyl)ethanone
  • 1-(5-Bromomethyl-2-chlorophenyl)ethanone

Uniqueness

Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]- is unique due to the specific positioning of the bromomethyl and nitro groups on the phenyl ring, which imparts distinct reactivity and biological activity compared to its analogs. The presence of both electron-withdrawing groups (bromine and nitro) enhances its electrophilic character, making it a versatile intermediate in organic synthesis .

Biological Activity

Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]-, also known by its chemical identifier 99821-59-7, is a compound of significant interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure and Synthesis

Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]- features a unique structure characterized by the presence of both bromomethyl and nitro groups attached to a phenyl ring. The synthesis typically involves:

  • Bromination : The precursor compound is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
  • Nitration : Following bromination, nitration is performed to introduce the nitro group into the phenyl ring.

This synthetic route allows for the production of the compound with high yield and purity, which is essential for subsequent biological evaluations.

The biological activity of Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]- is primarily attributed to its reactive functional groups:

  • Covalent Bond Formation : The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially inhibiting enzymatic activity or disrupting cellular processes.
  • Bioreduction : The nitro group can undergo bioreduction to generate reactive intermediates that induce oxidative stress and apoptosis in cancer cells .

These mechanisms contribute to the compound's potential therapeutic effects, particularly in oncology.

Antimicrobial Activity

Research indicates that Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]- exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness due to its ability to disrupt cellular functions through covalent modification of essential biomolecules .

Anticancer Properties

The compound has shown promise in anticancer research:

  • Cytotoxicity : In vitro studies have demonstrated that it induces cell death in various cancer cell lines, including those resistant to standard therapies. The mechanism involves oxidative stress and apoptosis triggered by reactive intermediates formed during bioreduction of the nitro group .
  • Enzyme Inhibition : It has been employed as a probe in biochemical assays to study enzyme inhibition, particularly targeting kinases involved in cancer progression .

Study on Anticancer Activity

A study published in 2019 explored the effects of Ethanone derivatives on CK2α inhibition. The results indicated that modifications to the compound could enhance its inhibitory potency against cancer cell growth. For instance, a derivative with a modified phenyl ring exhibited an IC50 value significantly lower than that of the parent compound, indicating improved efficacy .

Antimicrobial Testing

In another study assessing antimicrobial activity, Ethanone derivatives were tested against Gram-positive and Gram-negative bacteria. The presence of both bromine and nitro groups was found to be crucial for enhancing antibacterial activity. Compounds with these functional groups showed higher inhibition rates compared to analogs lacking them .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]-Anticancer (various lines)<10 (varies by line)
1-(4-(Bromomethyl)phenyl)ethanoneModerate cytotoxicity20
1-(3-Bromomethyl-4-nitrophenyl)ethanoneLow antimicrobial activity>50

The table above illustrates the distinct biological activities associated with Ethanone compared to similar compounds. Its unique positioning of functional groups enhances its reactivity and biological effectiveness.

Q & A

Q. What synthetic strategies are effective for introducing the bromomethyl group at the 5-position of 2-nitrophenyl ethanone?

The bromomethyl group can be introduced via electrophilic substitution or radical bromination. A reported method involves treating the precursor (e.g., 5-methyl-2-nitrophenyl ethanone) with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at reflux . Optimization requires monitoring reaction time and stoichiometry to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical, as evidenced by NMR characterization of similar brominated benzofuran derivatives (δ 5.08 ppm for -CH₂Br in ¹H NMR) .

Q. How can spectroscopic methods distinguish between regioisomers of bromomethyl-substituted nitrophenyl ethanones?

  • ¹H NMR : The bromomethyl proton (-CH₂Br) resonates as a singlet at δ ~4.0–5.5 ppm, with coupling patterns influenced by adjacent substituents. For example, in 1-[5-(bromomethyl)-2-nitrophenyl]ethanone, the -CH₂Br signal is distinct from meta-substituted analogs due to deshielding by the nitro group .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~190–200 ppm, while the bromomethyl carbon (-CH₂Br) is observed at δ ~30–40 ppm .
  • IR Spectroscopy : The nitro group (NO₂) shows asymmetric and symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively.

Q. What are the key reactivity trends of the nitro group in this compound under reductive conditions?

The nitro group can be reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl. However, competing side reactions (e.g., dehalogenation of -CH₂Br) may occur. Controlled reduction with Na₂S₂O₄ in aqueous ethanol selectively reduces nitro to hydroxylamine intermediates, enabling further functionalization .

Advanced Research Questions

Q. How does the bromomethyl group influence the crystal packing and intermolecular interactions in X-ray structures?

In brominated analogs, the -CH₂Br moiety participates in weak C-H···O and halogen bonding (C-Br···π interactions), affecting lattice stability. For example, SHELXL refinement of similar structures reveals Br···O distances of ~3.2 Å, contributing to layered packing motifs . Data collection at low temperatures (100 K) minimizes thermal motion artifacts, and hydrogen atom positions are refined isotropically .

Q. What computational methods are suitable for modeling the electronic effects of the nitro and bromomethyl groups on reaction pathways?

  • DFT Calculations : B3LYP/6-31G(d) optimizations predict the nitro group’s electron-withdrawing effect, which stabilizes intermediates in nucleophilic aromatic substitution (e.g., SNAr at the para position to -NO₂) .
  • NBO Analysis : Quantifies hyperconjugative interactions between the nitro group and adjacent substituents, explaining regioselectivity in cross-coupling reactions .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved for this compound?

  • Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation of the nitro group) by cooling the sample to -40°C, simplifying splitting patterns.
  • 2D-COSY/HSQC : Identifies scalar coupling between -CH₂Br and aromatic protons, confirming substitution patterns .

Q. What strategies mitigate decomposition during storage or handling of bromomethyl-substituted nitroaromatics?

  • Stabilization : Store under inert gas (Ar) at -20°C in amber vials to prevent photolytic C-Br bond cleavage.
  • Handling : Use Schlenk techniques for air-sensitive reactions. Degradation products (e.g., aldehydes from hydrolysis) can be monitored via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .

Methodological Guidance

  • Synthetic Optimization : Use radical bromination (NBS/AIBN) for regioselective -CH₂Br installation. Monitor by GC-MS to detect intermediates .
  • Crystallography : Refine X-ray data with SHELXL (isotropic displacement parameters for H atoms; R-factor < 5%) .
  • Toxicity Screening : Prioritize Ames tests for mutagenicity, as nitroaromatics may intercalate DNA .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]-
Reactant of Route 2
Reactant of Route 2
Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]-

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